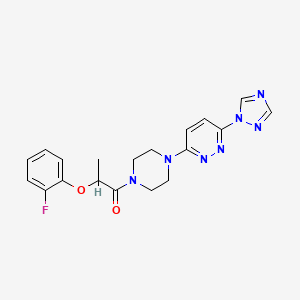![molecular formula C16H16N4OS2 B2991087 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1207025-71-5](/img/structure/B2991087.png)
4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl compounds and their derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of these compounds involves in silico ADMET prediction and characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . They are synthesized via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of these compounds is studied through experimental and theoretical methods, revealing the relationship between their molecular structure and photophysical and electrochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Betti reaction .Physical And Chemical Properties Analysis
These compounds have good thermal stability and electrochemical stability . They also exhibit significant photophysical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Research into derivatives of piperazine, which include structures related to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, has shown promise in antimicrobial and antitubercular activities. For instance, studies have demonstrated that certain synthesized compounds exhibit significant antimicrobial activity against a variety of test microorganisms. Additionally, some compounds have been identified as new anti-mycobacterial chemotypes with potential anti-tubercular activity demonstrated through in vitro testing against the Mycobacterium tuberculosis H37Rv strain, highlighting their low cytotoxicity and considerable therapeutic index (Pancholia et al., 2016).
Anti-inflammatory and Analgesic Agents
Another area of application for derivatives related to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is in the development of anti-inflammatory and analgesic agents. Novel compounds synthesized from related structures have been evaluated for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities and showed promising analgesic and anti-inflammatory activities. This suggests their potential use in treating conditions that involve inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral Activities
Some compounds derived from piperazine, encompassing structures similar to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, have also been assessed for their antiviral activities. A study reported that certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV), suggesting the potential for these compounds to be developed as antiviral agents (Reddy et al., 2013).
Diuretic Activity
Research into the diuretic activity of related compounds has shown that certain N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides exhibit promising diuretic effects in vivo. This highlights the potential application of these compounds in the development of new diuretic agents, which could be beneficial in treating conditions such as hypertension and edema (Yar & Ansari, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(18-14-6-3-11-22-14)19-7-9-20(10-8-19)16-17-12-4-1-2-5-13(12)23-16/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMSJDZUMYAFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)




![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)
![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)